![molecular formula C11H20ClNO2 B13507111 1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride is a synthetic organic compound belonging to the spiroacetals family. It is characterized by its unique dioxadispiro structure, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves multiple steps. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by zinc dust reduction of the chlorine atoms and Baeyer-Villiger oxidation with m-chloroperbenzoic acid . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to cross the blood-brain barrier.
Medicine: Explored as a potential drug candidate for treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. In the context of neuroprotection, it reduces oxidative stress and inflammation in neuronal cells, enhances antioxidant capacity, and improves mitochondrial function. These effects are mediated through various signaling pathways, including the activation of antioxidant response elements and inhibition of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium {2,2-difluoro-7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}trifluoroboranuide
- 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one
- Tsavoenones A–C
Uniqueness
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride stands out due to its specific dioxadispiro structure, which imparts unique chemical properties and potential applications. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects further distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C11H20ClNO2 |
|---|---|
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
7,10-dioxadispiro[2.2.46.23]dodecan-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c12-8-9-7-10(9)1-3-11(4-2-10)13-5-6-14-11;/h9H,1-8,12H2;1H |
Clave InChI |
VYOGQHCYYUKBQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC13CC3CN)OCCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


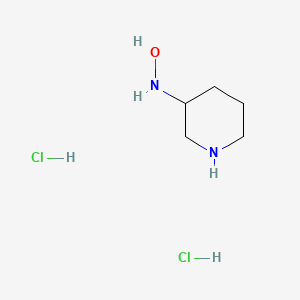
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)


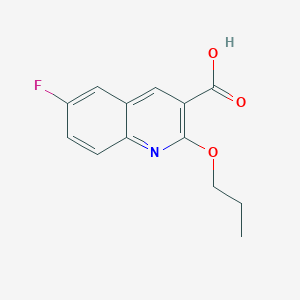
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
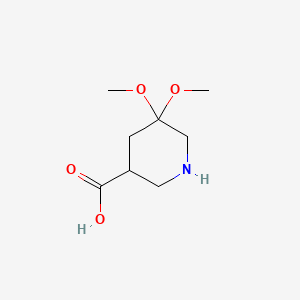
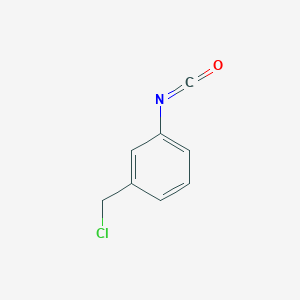
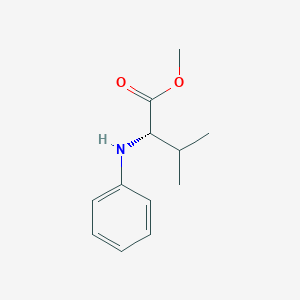
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
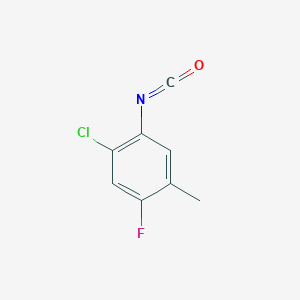
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
